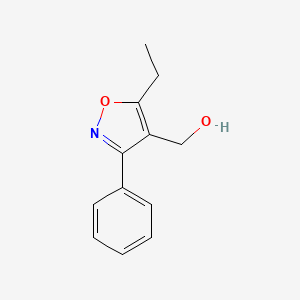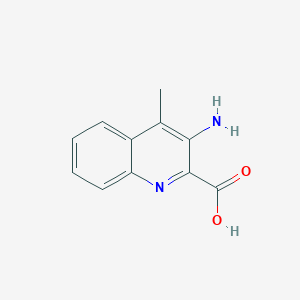![molecular formula C9H20N2OSi B11898660 Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-09-7](/img/structure/B11898660.png)
Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is an organic compound with the molecular formula C9H19NOSi. This compound is characterized by the presence of a nitrile group, a trimethylsilyl group, and a dimethyl-substituted butane backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3,3-dimethyl-2-butanone oxime with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
3,3-Dimethyl-2-butanone oxime+Trimethylsilyl chloride→3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be cleaved under certain conditions to reveal reactive intermediates. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanamide
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanoic acid
Uniqueness
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is unique due to the presence of both a nitrile group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
653580-09-7 |
|---|---|
Molekularformel |
C9H20N2OSi |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
3,3-dimethyl-2-(trimethylsilyloxyamino)butanenitrile |
InChI |
InChI=1S/C9H20N2OSi/c1-9(2,3)8(7-10)11-12-13(4,5)6/h8,11H,1-6H3 |
InChI-Schlüssel |
KGVQCOLTYHUSLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C#N)NO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



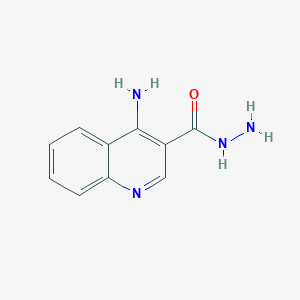



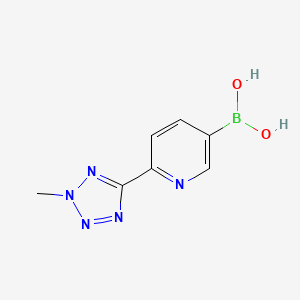
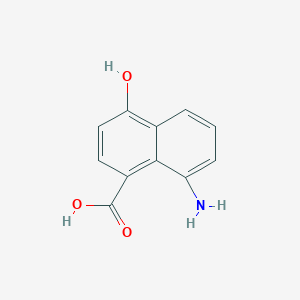

![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)

